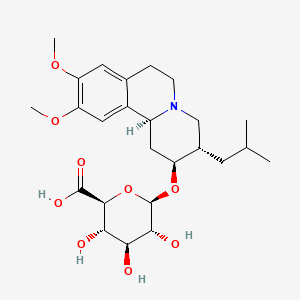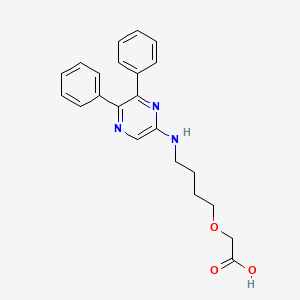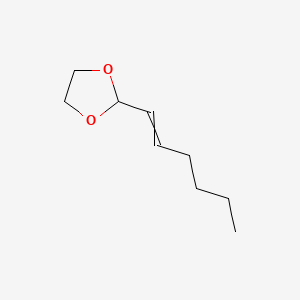![molecular formula C18H34O3 B13839597 methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate](/img/structure/B13839597.png)
methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate is an organic compound belonging to the class of fatty acid methyl esters It is characterized by the presence of an oxirane ring (epoxide) and a long aliphatic chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate typically involves the epoxidation of an unsaturated fatty acid methyl ester. One common method is the reaction of methyl 9-decenoate with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions to form the epoxide ring .
Industrial Production Methods
Industrial production of this compound may involve similar epoxidation reactions but on a larger scale. The choice of reagents and conditions can vary depending on the desired yield and purity. Catalysts and optimized reaction conditions are often employed to enhance efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate can undergo various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracids like m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Diols: Formed by the opening of the epoxide ring.
Alcohols: Resulting from the reduction of the ester group.
Substituted Derivatives: Various products depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in epoxide chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate involves its interaction with molecular targets through its functional groups. The oxirane ring is highly reactive and can form covalent bonds with nucleophiles, leading to various biological and chemical effects. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl nonanoate: Lacks the oxirane ring, making it less reactive.
Methyl 9-decenoate: Contains a double bond instead of an epoxide ring.
Methyl 9,10-epoxystearate: Similar structure but with a longer aliphatic chain.
Uniqueness
Methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate is unique due to its specific stereochemistry and the presence of both an epoxide ring and a long aliphatic chain
Eigenschaften
Molekularformel |
C18H34O3 |
|---|---|
Molekulargewicht |
298.5 g/mol |
IUPAC-Name |
methyl 9-[(2R,3S)-3-hexyloxiran-2-yl]nonanoate |
InChI |
InChI=1S/C18H34O3/c1-3-4-5-10-13-16-17(21-16)14-11-8-6-7-9-12-15-18(19)20-2/h16-17H,3-15H2,1-2H3/t16-,17+/m0/s1 |
InChI-Schlüssel |
RKTLMPUBOFPFCW-DLBZAZTESA-N |
Isomerische SMILES |
CCCCCC[C@H]1[C@H](O1)CCCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCCC1C(O1)CCCCCCCCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


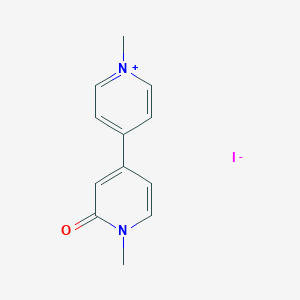

![7-Cyclopentyl-N,N-dimethyl-2-((5-(4-nitrosopiperazin-1-yl)pyridin-2-yl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B13839540.png)
![tert-butyl 2-[4-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13839550.png)
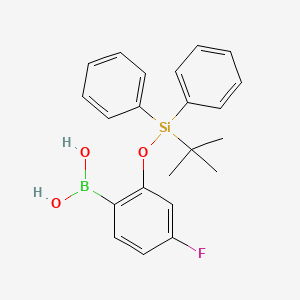
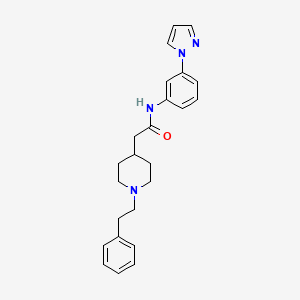


![4-Hydroxy-3-[4-hydroxy-3-(trideuteriomethoxy)phenoxy]-1-[4-hydroxy-3-(trideuteriomethoxy)phenyl]-1,3,3a,6a-tetrahydrocyclopenta[c]furan-6-one](/img/structure/B13839581.png)
![[6-[3-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-5-hydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl hydrogen sulfate](/img/structure/B13839587.png)

